N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H20ClN3O5S and its molecular weight is 401.86. The purity is usually 95%.
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Scientific Research Applications
Stereocontrolled Aziridination of Imines
This research explores the reaction of N-diphenylphosphinoyl imines with sulfonium ylide, leading to the stereocontrolled synthesis of vinylaziridines. The study provides insights into the mechanisms controlling the stereochemistry of these reactions, valuable for designing specific stereochemical outcomes in synthetic chemistry (Yang et al., 2002).
Oxidative Cross-Coupling for Constructing Allylic Sulfones
This paper presents a method for the dehydrogenative sulfonylation of α-methyl-styrene derivatives to construct allylic sulfones using visible light and a cobalt catalyst. The approach is noted for its atom economy and use of a low-cost metal catalyst, demonstrating an efficient strategy for synthesizing allylic sulfones (Zhang et al., 2016).
Hf(IV)-Catalyzed Enantioselective Epoxidation
This study describes the asymmetric epoxidation of allylic and homoallylic amine derivatives, highlighting the use of a sulfonyl group as an effective directing group. Such methodologies are critical for the enantioselective synthesis of epoxides and oxaziridines, offering potential applications in the development of chiral molecules (Olivares-Romero et al., 2012).
Allyl 4-Chlorophenyl Sulfone as a Versatile Synthon
This research identifies allyl 4-chlorophenyl sulfone as a key intermediate for sequential α-alkylation and cobalt-catalyzed allylic substitution. The study demonstrates the utility of this compound in regioselective synthesis, offering a pathway to branched allylic substitution products, which could be of interest for further modifications and applications in synthetic organic chemistry (Kojima et al., 2020).
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXCPEQQVUPODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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